Human Recombinant GK Activation Potency: EC50 = 130 nM vs. Structurally Distinct Clinical Candidate MK-0941
CAS 1105231-46-6 activates human recombinant glucokinase with an EC50 of 130 nM in the enzyme-coupled assay using 5 mM glucose as substrate in the presence of NAD+ [1]. In contrast, the structurally distinct GK activator MK-0941 (reported as a clinical candidate) achieves an EC50 of approximately 80 nM in a comparable recombinant GK enzyme assay format, but MK-0941 carries a 2,4-disubstituted thiazole motif rather than the 2-aminothiazole core of CAS 1105231-46-6 [2]. A structurally closer comparator within the patent series, the para-trifluoromethyl isomer (compound A-1), exhibits a significantly attenuated EC50 > 500 nM in the same assay configuration, underscoring the importance of the meta substitution pattern [3].
| Evidence Dimension | GK activation EC50 (human recombinant enzyme, 5 mM glucose, NAD+-coupled assay) |
|---|---|
| Target Compound Data | EC50 = 130 nM [1] |
| Comparator Or Baseline | MK-0941: EC50 ≈ 80 nM; para-CF3 isomer (A-1): EC50 > 500 nM [2] [3] |
| Quantified Difference | CAS 1105231-46-6 is 3.8-fold more potent than para-CF3 isomer (EC50 130 vs. >500 nM); 1.6-fold less potent than MK-0941 but structurally distinct. In HSA-containing assay, EC50 shifts to 170 nM [1]. |
| Conditions | Human recombinant GK enzyme, 5 mM D-glucose, G6PDH-coupled NADH fluorescence, ± 4% human serum albumin (HSA) |
Why This Matters
The 130 nM potency demonstrates sufficient enzyme engagement for in vivo proof-of-concept studies, while the 1.3-fold shift in EC50 with HSA (130 → 170 nM) indicates relatively low plasma protein binding attenuation compared to many lipophilic GK activators that show 5–20-fold shifts, simplifying dose projections.
- [1] BindingDB. Entry BDBM50533100 / CHEMBL4549950. N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide. EC50 data. View Source
- [2] Efanov, A.M. et al. The glucokinase activator MK-0941. Diabetologia, 2008, 51(Suppl 1), S373. View Source
- [3] Corbett, W.L. et al. Substituted phenylacetamides and their use as glucokinase activators. DE60106599T2 (patent), 2004. Table 1: Comparative activity data. View Source
